曲贝替定
描述
Trabectedin, also known as Yondelis, is an antitumor chemotherapy medication used for the treatment of advanced soft-tissue sarcoma and ovarian cancer . It is a marine-derived natural product that was initially isolated from the Caribbean tunicate Ecteinascidia turbinata . The most common adverse reactions include nausea, fatigue, vomiting, constipation, decreased appetite, diarrhea, peripheral edema, dyspnea, and headache .
Synthesis Analysis
Trabectedin has received intensive attention from both academia and industry due to its structural complexity . Its total synthesis provides a platform for academic research groups to elaborate the practicability of synthetic methodology and the art of total synthesis . The synthetic strategies of the establishment of the rings and chiral centers therein have been the focus of recent advances .
Molecular Structure Analysis
Trabectedin has a chemical structure characterized by three fused tetrahydroisoquinoline rings . Two of these rings (subunits A and B) provide the framework for covalent interaction with the minor groove of the DNA double helix, whereas the third ring (subunit C) protrudes from the DNA duplex, allowing interactions with adjacent nuclear proteins .
Chemical Reactions Analysis
Trabectedin is a tetrahydroisoquinoline alkaloid that was initially isolated from the Caribbean tunicate Ecteinascidia turbinata and is currently prepared synthetically . It binds to specific selected triplets of the DNA minor groove, and a part of it protrudes out of the DNA and probably interacts with proteins at the site of adduct .
Physical And Chemical Properties Analysis
Trabectedin has a molecular formula of C39H43N3O11S and a molecular weight of 761.84 g/mol . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .
科学研究应用
Specific Scientific Field
This application falls under the field of Oncology, specifically the treatment of uterine and soft tissue sarcoma .
Summary of the Application
Trabectedin has been approved by the Federal Drug Administration (FDA) for patients with unresectable or metastatic liposarcoma or leiomyosarcoma who received a prior anthracycline-based regimen .
Methods of Application
Trabectedin forms adducts in the minor groove of DNA, which produce single-strand breaks (SSBs) and double-strand breaks (DSBs) and trigger a series of events resulting in cell cycle arrest and apoptosis .
Results or Outcomes
The review assesses in vitro and in vivo experimental studies on the antineoplastic effects of Trabectedin in uterine sarcoma .
Application in Ovarian Carcinoma
Specific Scientific Field
This application is in the field of Oncology, specifically the treatment of ovarian carcinoma .
Summary of the Application
Trabectedin in combination with pegylated liposomal doxorubicin (PLD) has been approved in the European Union for the treatment of platinum-sensitive recurrent ovarian cancer .
Methods of Application
The drug forms adducts in the minor groove of DNA, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs), which result in cell cycle arrest and apoptosis .
Results or Outcomes
The review assesses the clinical trials on the activity of Trabectedin in ovarian carcinoma .
Application in Endometrial Carcinoma
Specific Scientific Field
This application is in the field of Oncology, specifically the treatment of endometrial carcinoma .
Summary of the Application
Trabectedin is being studied for its effects on endometrial carcinoma .
Methods of Application
Trabectedin interacts with the tumor microenvironment, reduces the number of tumor-associated macrophages, and inhibits the secretion of cytokines and chemokines .
Results or Outcomes
The review assesses the clinical trials on the activity of Trabectedin in endometrial carcinoma .
Application in Myelomonocytic Leukemia
Specific Scientific Field
This application is in the field of Hematology, specifically the treatment of myelomonocytic leukemia .
Summary of the Application
Trabectedin is being studied for its effects on myelomonocytic leukemia .
Methods of Application
Trabectedin forms adducts in the minor groove of DNA, which produce single-strand breaks (SSBs) and double-strand breaks (DSBs) and trigger a series of events resulting in cell cycle arrest and apoptosis .
Results or Outcomes
The review assesses the clinical trials on the activity of Trabectedin in myelomonocytic leukemia .
Application in Small Cell Lung Cancer
Specific Scientific Field
This application is in the field of Oncology, specifically the treatment of small cell lung cancer .
Summary of the Application
Trabectedin is being studied for its effects on small cell lung cancer .
Methods of Application
Trabectedin interacts with the tumor microenvironment, reduces the number of tumor-associated macrophages, and inhibits the secretion of cytokines and chemokines .
Results or Outcomes
The review assesses the clinical trials on the activity of Trabectedin in small cell lung cancer .
Application in Breast Cancer
Specific Scientific Field
This application is in the field of Oncology, specifically the treatment of breast cancer .
Summary of the Application
Trabectedin is being studied for its effects on breast cancer, especially in patients of BRCA1 loss of function .
Methods of Application
Trabectedin forms adducts in the minor groove of DNA, which produce single-strand breaks (SSBs) and double-strand breaks (DSBs) and trigger a series of events resulting in cell cycle arrest and apoptosis .
Results or Outcomes
The review assesses the clinical trials on the activity of Trabectedin in breast cancer .
Application in Liposarcoma and Leiomyosarcoma
Specific Scientific Field
This application is in the field of Oncology, specifically the treatment of liposarcoma and leiomyosarcoma .
Summary of the Application
Trabectedin has been approved by the FDA for the treatment of patients with unresectable or metastatic liposarcoma or leiomyosarcoma who received a prior anthracycline-containing regimen .
Methods of Application
Trabectedin forms adducts in the minor groove of DNA, which produce single-strand breaks (SSBs) and double-strand breaks (DSBs) and trigger a series of events resulting in cell cycle arrest and apoptosis .
Results or Outcomes
Treatment with trabectedin resulted in a statistically significant improvement in progression-free survival (PFS), with a PFS of 4.2 months and 1.5 months for trabectedin and dacarbazine, respectively .
Application in Non-Small-Cell Lung Cancer
Specific Scientific Field
This application is in the field of Oncology, specifically the treatment of non-small-cell lung cancer .
Summary of the Application
Trabectedin is being studied for its effects on non-small-cell lung cancer .
Methods of Application
Trabectedin interacts with the tumor microenvironment, reduces the number of tumor-associated macrophages, and inhibits the secretion of cytokines and chemokines .
Results or Outcomes
The review assesses the clinical trials on the activity of Trabectedin in non-small-cell lung cancer .
Application in Acute Myeloid Leukaemia
Specific Scientific Field
This application is in the field of Hematology, specifically the treatment of acute myeloid leukaemia .
Summary of the Application
Trabectedin is being studied for its effects on acute myeloid leukaemia .
Methods of Application
Trabectedin forms adducts in the minor groove of DNA, which produce single-strand breaks (SSBs) and double-strand breaks (DSBs) and trigger a series of events resulting in cell cycle arrest and apoptosis .
Results or Outcomes
The review assesses the clinical trials on the activity of Trabectedin in acute myeloid leukaemia .
未来方向
Trabectedin has proven potential to impact the lives of patients with soft tissue sarcoma and other solid malignancies . Studies are being conducted to expand the use of trabectedin not only as a first-line cancer drug but also for a number of other clinical indications . The possibility of combining trabectedin with targeted therapies, immune checkpoint inhibitors, or virotherapy would also be an interesting concept .
属性
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRCIRHQMSYJX-AIFWHQITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N3O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046880 | |
Record name | Trabectedin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trabectedin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-01 g/L | |
Record name | Trabectedin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trabectedin interacts with the minor groove of DNA and alkylates guanine at the N2 position, which bends towards the major groove. In this manner, it is thought that the drug affects various transcription factors involved in cell proliferation, particularly via the transcription-coupled nucleotide excision repair system. Trabectedin blocks the cell cycle at the G2 phase, while cells at the G1 phase are most sensitive to the drug. It also inhibits overexpression of the multidrug resistance-1 gene (MDR-1) coding for the P-glycoprotein that is a major factor responsible for cells developing resistance to cancer drugs. The agent is also thought to interfere with the nucleotide excision repair pathways of cancer cells, suggesting that it could be effective in the treatment of many cancer types including melanoma and sarcoma, as well as lung, breast, ovarian, endometrial and prostate cancers; clinical evaluations are underway in these indications. | |
Record name | Trabectedin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05109 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Trabectedin | |
CAS RN |
114899-77-3 | |
Record name | Trabectedin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114899-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trabectedin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114899773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trabectedin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05109 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trabectedin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRABECTEDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID0YZQ2TCP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trabectedin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。